3-(3-Dimethylamino-phenyl)-3-oxo-propionitrile
Overview
Description
3-(3-Dimethylamino-phenyl)-3-oxo-propionitrile is an organic compound characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a propionitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Dimethylamino-phenyl)-3-oxo-propionitrile typically involves the reaction of 3-(dimethylamino)benzaldehyde with malononitrile in the presence of a base. The reaction is carried out under reflux conditions, and the product is isolated through crystallization. The reaction can be represented as follows:
[ \text{3-(dimethylamino)benzaldehyde} + \text{malononitrile} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as lead acetate have been reported to improve the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
3-(3-Dimethylamino-phenyl)-3-oxo-propionitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(3-Dimethylamino-phenyl)-3-oxo-propionitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3-Dimethylamino-phenyl)-3-oxo-propionitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways. The dimethylamino group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-(Dimethylamino)phenol
- 3-(Dimethylamino)benzaldehyde
- 3-(Dimethylamino)benzonitrile
Uniqueness
3-(3-Dimethylamino-phenyl)-3-oxo-propionitrile is unique due to the presence of both a dimethylamino group and a nitrile group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits different pharmacological properties and industrial applications .
Properties
IUPAC Name |
3-[3-(dimethylamino)phenyl]-3-oxopropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-13(2)10-5-3-4-9(8-10)11(14)6-7-12/h3-5,8H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUXSNSKJGQSBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20695997 | |
Record name | 3-[3-(Dimethylamino)phenyl]-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20695997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887591-49-3 | |
Record name | 3-[3-(Dimethylamino)phenyl]-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20695997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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